头孢西酮杂质 5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

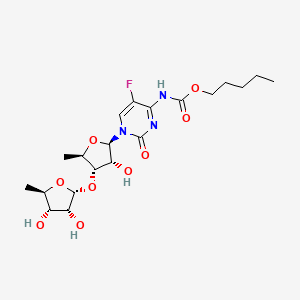

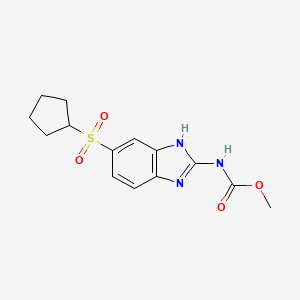

Cefazedone Impurity 5 is a chemical substance with the molecular formula C15H13Cl2N3O6S and a molecular weight of 434.25 . It is a byproduct generated during the synthesis of cefazedone, a cephalosporin antibiotic.

Molecular Structure Analysis

The molecular structure of Cefazedone Impurity 5 is characterized by its molecular formula C15H13Cl2N3O6S . The stereochemistry is absolute, with two defined stereocenters and no E/Z centers .Physical and Chemical Properties Analysis

Cefazedone Impurity 5 has a molecular weight of 434.25 and a molecular formula of C15H13Cl2N3O6S . Further specific physical and chemical properties are not detailed in the available resources.科学研究应用

生物化学:了解蛋白质结合

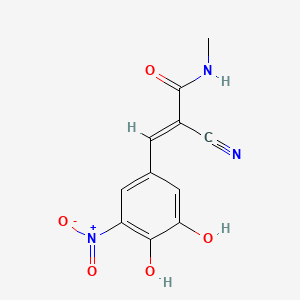

头孢西酮杂质 5:在生物化学研究中起着重要作用,尤其是在蛋白质结合和相互作用的研究中。 通过分析该杂质如何与各种蛋白质相互作用,研究人员可以深入了解药物作用和耐药机制,这对开发新的抗生素至关重要 {svg_1}.

药理学:药物功效和安全性测试

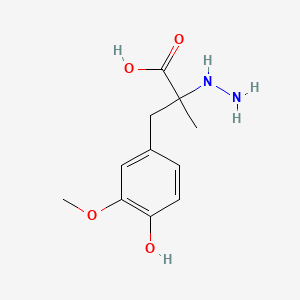

在药理学中,This compound用于评估头孢西酮作为抗生素的功效和安全性。 涉及该杂质的研究有助于确定药物的药代动力学和药效学,确保其对细菌有效且对患者安全使用 {svg_2}.

毒理学:评估药物杂质谱

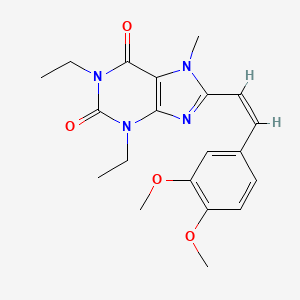

涉及This compound的毒理学研究对于了解药物杂质的潜在不良反应至关重要。 这些研究有助于确定药物化合物的毒性水平和安全范围,有助于药物的整体审批过程 {svg_3}.

药物化学:合成和表征

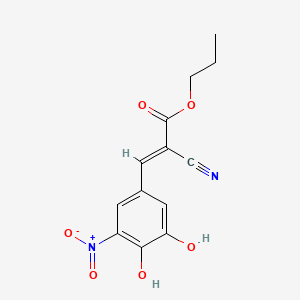

在药物化学中,This compound被用于合成和表征新的药物分子。 研究人员探索该杂质的结构特性,以设计具有改进治疗特性的新型化合物 {svg_4}.

分析化学:方法开发和验证

This compound:在分析化学中对于开发和验证分析方法至关重要。 它用作校准仪器和验证方法的标准,这些方法可以量化药物产品中的杂质,确保质量控制和监管合规性 {svg_5}.

环境科学:抗生素污染监测

环境科学家使用This compound监测水系统中的抗生素污染。 通过跟踪该杂质的存在和浓度,研究人员可以评估药物废弃物的环境影响并制定减轻污染的策略 {svg_6}.

材料科学:药物递送系统

在材料科学中,This compound被研究用于药物递送系统。 了解该杂质与各种材料的相互作用可以导致开发更有效和更有针对性的药物递送机制 {svg_7}.

作用机制

Target of Action

Cefazedone, the parent compound of Cefazedone Impurity 5, primarily targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics.

Mode of Action

Cefazedone binds to and inactivates the penicillin-binding proteins . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested.

Biochemical Pathways

Cefazedone’s action on penicillin-binding proteins disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall . This disruption can lead to cell lysis and death, thereby exerting its antibacterial effect.

Pharmacokinetics

A study on intravenous cefazedone sodium in patients with community-acquired pneumonia provides some insights into the pharmacokinetics of the parent compound, cefazedone . The study found that the time of Cefazedone concentration exceeds the minimum inhibitory concentration (MIC) is the key pharmacokinetic-pharmacodynamic variable associated with the killing of pathogens .

Result of Action

The primary result of Cefazedone’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis This leads to the death of the bacteria, thereby helping to clear the infection

属性

| { "Design of the Synthesis Pathway": "The synthesis of Cefazedone Impurity 5 can be achieved through a multi-step process involving the reaction of a primary amine with an aldehyde, followed by a series of reactions involving acylation, cyclization, and oxidation.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "2-aminobenzoic acid", "acetic anhydride", "sodium acetate", "acetic acid", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: The reaction of 2,3-dichlorobenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride and sodium acetate yields the corresponding imine.", "Step 2: The imine is then acylated with acetic anhydride to form the corresponding amide.", "Step 3: The amide is cyclized in the presence of sulfuric acid to form the corresponding lactam.", "Step 4: The lactam is oxidized with hydrogen peroxide in the presence of acetic acid to yield Cefazedone Impurity 5." ] } | |

CAS 编号 |

788106-07-0 |

分子式 |

C15H13Cl2N3O6S |

分子量 |

434.26 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-, (6R,7R)- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。